2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)ethyl]acetamide
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)ethyl]acetamide, also known as 25I-NBOMe, is a synthetic psychedelic compound that belongs to the family of substituted phenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, its potential as a research tool in the field of neuroscience and pharmacology has also been recognized.
Wirkmechanismus
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)ethyl]acetamide is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor, which is primarily located in the prefrontal cortex and other regions of the brain involved in perception, cognition, and mood regulation. Activation of this receptor is thought to lead to the release of neurotransmitters such as dopamine and glutamate, which may contribute to the psychedelic effects of the drug.
Biochemical and Physiological Effects
The effects of 2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)ethyl]acetamide on the body and brain are similar to those of other psychedelics, including altered perception, mood, and thought processes. It has been reported to induce intense visual and auditory hallucinations, as well as feelings of euphoria, anxiety, and paranoia. Physiological effects may include increased heart rate, blood pressure, and body temperature, as well as pupil dilation and sweating.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)ethyl]acetamide as a research tool is its high potency and selectivity for the 5-HT2A receptor, which allows for more precise and reliable experiments. However, its recreational use and legal status in many countries may limit its availability and accessibility for research purposes. Additionally, its potential for abuse and adverse effects on human health may raise ethical concerns.
Zukünftige Richtungen
Further research on the pharmacological and neurobiological effects of 2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)ethyl]acetamide may help to elucidate the mechanisms underlying its psychedelic properties and potential therapeutic applications. Possible future directions include studies on the long-term effects of repeated exposure to the drug, as well as investigations into its interactions with other neurotransmitter systems and brain regions. Additionally, the development of more selective and less toxic analogs of 2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)ethyl]acetamide may lead to the discovery of new compounds with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)ethyl]acetamide has been used as a research tool to study the serotonin 2A receptor (5-HT2A), which is believed to play a key role in the mechanism of action of psychedelics. It has been found to be a highly selective and potent agonist of the 5-HT2A receptor, with an affinity that is several orders of magnitude higher than that of other psychedelics such as LSD and psilocybin.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)ethyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-16(2)8-7-15-14(17)10-11-5-6-12(18-3)13(9-11)19-4/h5-6,9H,7-8,10H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOMROXUDOLZSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CC1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.